molecular formula C18H22N2O2 B3820740 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol

6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol

Cat. No. B3820740
M. Wt: 298.4 g/mol
InChI Key: BSUKKWMXTIGOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol selectively binds to the mGluR5 and inhibits its activity. The mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of mGluR5 has been implicated in various neurological and psychiatric disorders. This compound's selective inhibition of mGluR5 activity may provide therapeutic benefits by modulating synaptic plasticity and restoring normal neuronal function.
Biochemical and Physiological Effects:
This compound's selective inhibition of mGluR5 activity has been shown to have various biochemical and physiological effects. It reduces glutamate release, which is the primary excitatory neurotransmitter in the brain. It also reduces the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. These pathways are involved in synaptic plasticity, learning, and memory. This compound's inhibition of mGluR5 activity may also reduce inflammation and oxidative stress, which are implicated in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has several advantages for lab experiments. It is selective for mGluR5 and does not affect other receptors. It is also highly potent and has a long half-life, which allows for sustained inhibition of mGluR5 activity. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for administration. It also has low bioavailability and does not cross the blood-brain barrier efficiently.

Future Directions

May include the development of more potent and selective mGluR5 antagonists, the optimization of 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's pharmacokinetic properties, and the evaluation of this compound's safety and efficacy in clinical trials. Additionally, the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and cancer, may also be explored.

Scientific Research Applications

6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and social anxiety. This compound has been shown to improve behavioral and cognitive deficits in fragile X syndrome animal models. Parkinson's disease is a neurodegenerative disorder that affects movement and cognition. This compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease. Anxiety and depression are common psychiatric disorders that affect millions of people worldwide. This compound has been shown to reduce anxiety-like and depressive-like behaviors in animal models. Addiction is a chronic brain disorder that affects the reward system. This compound has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

6-(morpholin-4-ylmethyl)-2-(2-phenylethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-18-9-7-16(14-20-10-12-22-13-11-20)19-17(18)8-6-15-4-2-1-3-5-15/h1-5,7,9,21H,6,8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUKKWMXTIGOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=C(C=C2)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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